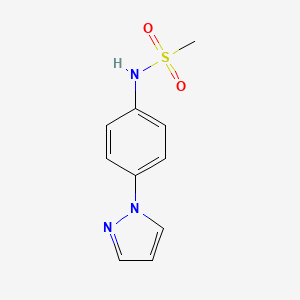

n-(4-(1h-Pyrazol-1-yl)phenyl)methanesulfonamide

Description

Properties

Molecular Formula |

C10H11N3O2S |

|---|---|

Molecular Weight |

237.28 g/mol |

IUPAC Name |

N-(4-pyrazol-1-ylphenyl)methanesulfonamide |

InChI |

InChI=1S/C10H11N3O2S/c1-16(14,15)12-9-3-5-10(6-4-9)13-8-2-7-11-13/h2-8,12H,1H3 |

InChI Key |

PTBHEFJRCPVWGO-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)N2C=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(1h-Pyrazol-1-yl)phenyl)methanesulfonamide typically involves the reaction of 4-(1H-pyrazol-1-yl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Purification is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the sulfonamide group, converting it to corresponding amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid are employed for electrophilic aromatic substitution.

Major Products:

- Oxidized derivatives of the pyrazole ring.

- Amines derived from the reduction of the sulfonamide group.

- Substituted phenyl derivatives .

Scientific Research Applications

N-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]methanesulfonamide features a pyrazole ring attached to a phenyl group, which is connected to a methanesulfonamide group. It is significant in medicinal chemistry because of its potential biological activities and applications. Research indicates that N-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]methanesulfonamide exhibits biological activity, particularly in enzyme inhibition and protein interactions, and has been studied for its potential effects on biological pathways, including signal transduction and metabolic processes.

Scientific Research Applications

N-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]methanesulfonamide is used as a building block for synthesizing more complex pharmaceutical compounds in medicinal chemistry. The compound has been studied for its potential effects on various biological pathways, including signal transduction and metabolic processes.

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide exhibits biological activity, particularly in anti-inflammatory and anticancer research. It has been shown to modulate key signaling pathways such as NF-kB and MAPK, which are critical in cellular response mechanisms. Interaction studies have revealed that N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide can effectively bind to various molecular targets involved in inflammation and cancer pathways. These interactions are often assessed through high-throughput screening methods that evaluate the compound's efficacy against specific enzymes or receptors.

Mechanism of Action

The mechanism of action of n-(4-(1h-Pyrazol-1-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Key Differences :

- Structural Complexity : Example 56 incorporates a pyrazolo[3,4-d]pyrimidine core, a chromen-4-one system, and multiple fluorine substituents, resulting in a molecular weight of 603.0 g/mol compared to the simpler target compound (253.28 g/mol).

- Biological Activity : The pyrazolo[3,4-d]pyrimidine scaffold in Example 56 is indicative of kinase inhibitor activity (e.g., targeting EGFR or VEGFR), while the target compound’s simpler structure may limit its specificity to such targets .

| Property | N-(4-(1H-Pyrazol-1-yl)phenyl)methanesulfonamide | Example 56 |

|---|---|---|

| Molecular Weight | 253.28 g/mol | 603.0 g/mol |

| Fluorine Substituents | None | Two fluorophenyl groups |

| Core Structure | Phenyl-pyrazole-sulfonamide | Pyrazolo[3,4-d]pyrimidine-chromen |

| Melting Point | Not reported | 252–255°C |

1-Phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide (CAS 1156354-83-4)

Key Differences :

- Pyrazole Substitution Pattern : The target compound has the pyrazole attached at the 1-position of the phenyl ring, whereas CAS 1156354-83-4 features a pyrazole at the 4-position. This positional isomerism may alter binding affinity to biological targets .

- Molecular Geometry : The InChI key PMPOMPYUAFIRQQ-UHFFFAOYSA-N for CAS 1156354-83-4 highlights distinct spatial arrangements that could influence solubility and intermolecular interactions .

| Property | This compound | 1-Phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide |

|---|---|---|

| Pyrazole Position | 1-position on phenyl | 4-position on phenyl |

| Hydrogen-Bonding Capacity | Moderate (sulfonamide + pyrazole) | Similar but altered spatial orientation |

| Synthetic Accessibility | Likely straightforward | Requires regioselective coupling |

Research Findings and Implications

- Synthetic Routes : The target compound can be synthesized via Suzuki-Miyaura cross-coupling, analogous to methods described in , using phenylboronic acid derivatives and palladium catalysts .

- Thermal Stability : The high melting point of Example 56 (252–255°C) suggests that additional aromatic systems (e.g., chromen-4-one) improve crystallinity, whereas the target compound may exhibit lower thermal stability due to its simpler structure .

Biological Activity

N-(4-(1H-Pyrazol-1-yl)phenyl)methanesulfonamide is a compound that has garnered attention due to its diverse biological activities. This article explores the compound's biological mechanisms, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Structure and Properties

The compound features a pyrazole ring connected to a phenyl group , which is further linked to a methanesulfonamide group . This unique structure contributes to its biological activity, particularly in enzyme inhibition and interaction with various biological pathways.

| Feature | Description |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | Approximately 246.27 g/mol |

| Functional Groups | Pyrazole, Phenyl, Methanesulfonamide |

The primary mechanism by which this compound exerts its effects is through the inhibition of specific enzymes. It binds to the active sites of target enzymes, disrupting their activity and leading to alterations in various cellular pathways. Notably, it has shown efficacy against proteases and other enzymes involved in cell signaling and metabolism.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. It has been evaluated for its effectiveness against various pathogens, including bacteria and fungi. For instance, studies have shown that certain pyrazole derivatives possess potent antifungal activity against strains such as Candida albicans and Aspergillus niger .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In vitro studies revealed that it can significantly reduce the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). This effect was observed at concentrations as low as 5 μM, indicating its potential use in treating inflammatory diseases .

Antitumor Activity

This compound has been investigated for its antitumor effects. It inhibits key signaling pathways associated with cancer progression, including those involving BRAF(V600E) and EGFR. The compound’s ability to modulate these pathways positions it as a candidate for cancer therapy .

Structure-Activity Relationship (SAR)

SAR studies have highlighted the importance of specific functional groups in enhancing the biological activity of pyrazole derivatives. For instance, modifications to the methanesulfonamide group significantly influence the compound's potency against various targets. The presence of the sulfonamide moiety has been identified as critical for maintaining high levels of activity .

| Modification | Effect on Activity |

|---|---|

| Methylation of sulfonamide NH | Decreased activity (MIC > 50 μM) |

| Replacement of carbonyl with methylene | High MIC (> 50 μM) |

| Retention of sulfonamide functionality | Essential for potency |

Study on Antileishmanial Activity

A study investigated the antileishmanial effects of 4-(1H-pyrazol-1-yl)benzenesulfonamides, revealing promising results against Leishmania infantum and Leishmania amazonensis. The compounds exhibited IC50 values comparable to pentamidine, a standard treatment for leishmaniasis, indicating their potential as new therapeutic agents .

Evaluation Against Mycobacterium tuberculosis

Another research effort focused on evaluating the efficacy of pyrazole derivatives against Mycobacterium tuberculosis. The compounds showed promising results with minimal cytotoxicity in HepG2 cell lines, suggesting their potential application in tuberculosis treatment without significant side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.